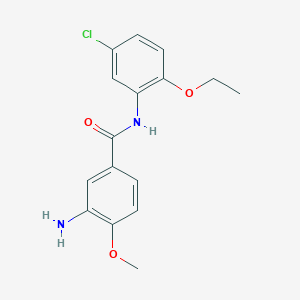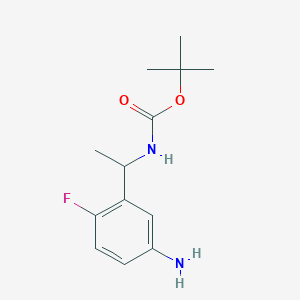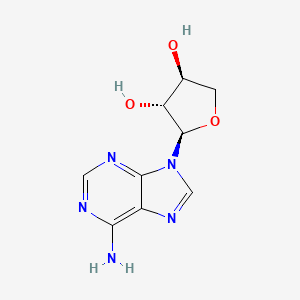
(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a chemical compound that belongs to the class of nucleosides. It is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA. This compound is significant in various biochemical and pharmaceutical applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ribose or deoxyribose sugars and purine bases.
Glycosylation Reaction: The key step involves the glycosylation of the purine base with the sugar moiety. This reaction is often catalyzed by acidic or enzymatic conditions to form the nucleoside.
Purification: The crude product is then purified using chromatographic techniques to obtain the desired nucleoside in high purity.
Industrial Production Methods
In industrial settings, the production of (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the nucleoside through biosynthetic pathways, which are then harvested and purified.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: The amino group on the purine base can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various modified nucleosides and nucleotides, which can have different biological activities and applications.
Scientific Research Applications
(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in the study of nucleic acid structures and functions.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the production of pharmaceuticals and as a research tool in biotechnology.
Mechanism of Action
The mechanism of action of (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. It can interfere with the replication and transcription processes by mimicking natural nucleotides, thereby inhibiting the activity of enzymes like DNA polymerase and reverse transcriptase. This makes it a potential candidate for antiviral and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Deoxyadenosine: A deoxyribonucleoside that is a component of DNA.
Vidarabine: An antiviral nucleoside analog.
Uniqueness
(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties compared to other nucleosides.
Properties
CAS No. |
14266-03-6 |
|---|---|
Molecular Formula |
C9H11N5O3 |
Molecular Weight |
237.22 g/mol |
IUPAC Name |
(2R,3R,4S)-2-(6-aminopurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H11N5O3/c10-7-5-8(12-2-11-7)14(3-13-5)9-6(16)4(15)1-17-9/h2-4,6,9,15-16H,1H2,(H2,10,11,12)/t4-,6+,9+/m0/s1 |
InChI Key |
DTGVOXMKTYPSSO-AFEQZKEHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



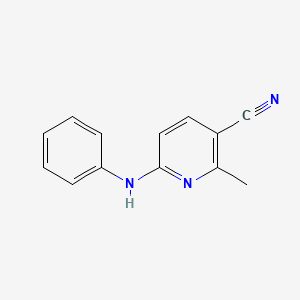
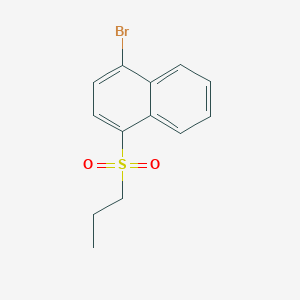
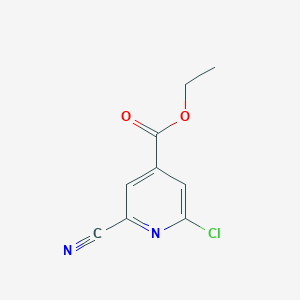
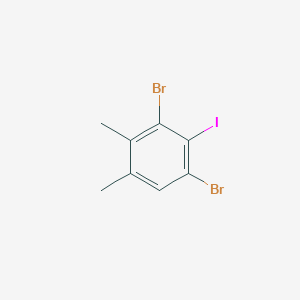
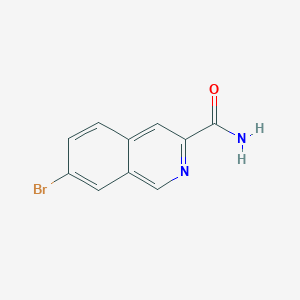
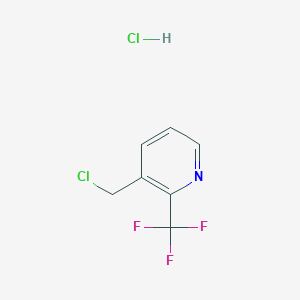
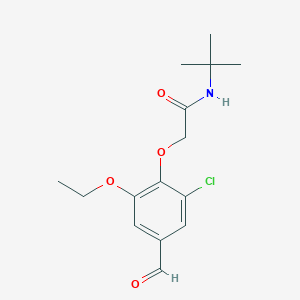
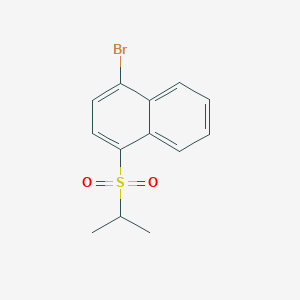
![2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12999429.png)

![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol](/img/structure/B12999456.png)
